Tert-butyl 14-hydroxytetradecanoate
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Overview
Description
Tert-butyl 14-hydroxytetradecanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the 14th carbon of a tetradecanoate chain, which also contains a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 14-hydroxytetradecanoate can be synthesized through several methods. One common approach involves the esterification of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Another method involves the transesterification of methyl or ethyl esters of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This process can be catalyzed by bases such as sodium methoxide or potassium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 14-hydroxytetradecanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.
Major Products
Oxidation: 14-oxotetradecanoate esters.
Reduction: 14-hydroxytetradecanol.
Substitution: Various substituted tetradecanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 14-hydroxytetradecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 14-hydroxytetradecanoate involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release 14-hydroxytetradecanoic acid and tert-butyl alcohol. The acid can then participate in metabolic pathways, while the alcohol may act as a solvent or reactant .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 14-hydroxyhexadecanoate: Similar structure but with a longer carbon chain.
Tert-butyl 14-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Methyl 14-hydroxytetradecanoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Uniqueness
Tert-butyl 14-hydroxytetradecanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and solubility. This makes it a valuable compound for studying steric effects in chemical reactions and for applications where specific solubility properties are required .
Properties
Molecular Formula |
C18H36O3 |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
tert-butyl 14-hydroxytetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h19H,4-16H2,1-3H3 |
InChI Key |
HHOCVBCPKOZGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCO |
Origin of Product |
United States |
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